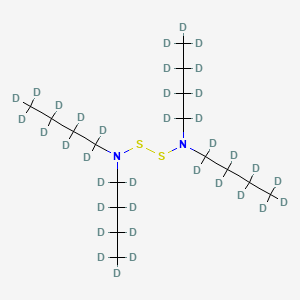

Bis(N,N-dibutylamine)-N,N'-disulfide-d36

Description

Properties

IUPAC Name |

N-[[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJQNXUWYZXFIX-NTUWNVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SSN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SSN(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bis(N,N-dibutylamine)-N,N'-disulfide-d36 chemical properties

Isotopic Reference Standards for Agrochemical & Metabolic Research

Executive Summary

Bis(N,N-dibutylamine)-N,N'-disulfide-d36 (CAS: 1216478-97-5) is a highly specialized, stable isotope-labeled dithiodiamine used primarily as an internal standard in the quantitative analysis of sulfenylated carbamate insecticides (e.g., Carbosulfan, Benfuracarb) and rubber vulcanization accelerators.[1]

Unlike common thiuram disulfides, this compound features a direct nitrogen-sulfur-sulfur-nitrogen (

Chemical Identity & Physicochemical Properties[2]

Structural Characterization

The molecule consists of two dibutylamine moieties linked by a disulfide bridge.[2] In the

| Property | Native Compound ( | Deuterated Standard ( |

| Chemical Name | Bis(N,N-dibutylamine)-N,N'-disulfide | This compound |

| Synonyms | N,N'-Dithiobis(dibutylamine); Tetrabutyldithiodiamine | Tetrabutyldithiodiamine-d36 |

| CAS Number | 67271-09-4 | 1216478-97-5 |

| Formula | ||

| Molecular Weight | 320.62 g/mol | 356.84 g/mol |

| Appearance | Yellowish oil or low-melting solid | Yellowish oil |

| Solubility | Soluble in Hexane, DCM, Methanol | Soluble in Hexane, DCM, Methanol |

| Stability | Sensitive to moisture/acid (hydrolysis) | Same (Store at -20°C under Argon) |

Isotopic Purity & Mass Shift

-

Atom % Deuterium:

-

Mass Shift: The +36 Da shift allows for clean separation in Mass Spectrometry (MS) from the M+2 sulfur isotope peaks of the native compound, preventing "cross-talk" during quantification.

Synthesis & Manufacturing Logic

The synthesis of the

Synthetic Pathway

The reaction involves the coupling of Dibutylamine-d18 with Sulfur Monochloride (

Figure 1: Synthetic route for this compound. The reaction requires 2 equivalents of amine per 1 equivalent of

Applications in Research & Development

Agrochemical Metabolite Tracking

This compound serves as a critical reference standard for sulfenyl-carbamate insecticides (e.g., Carbosulfan). In biological systems, the

-

Protocol Utility: Using the

standard allows researchers to quantify the parent disulfide impurity in technical grade pesticide formulations without interference from the active ingredient.

Nitrosamine Risk Assessment

Secondary amines like dibutylamine are precursors to N-nitrosodibutylamine (NDBA) , a potent carcinogen.

-

Mechanism: Under acidic conditions or in the presence of nitrosating agents (NOx), the disulfide bond cleaves, releasing Dibutylamine-d18, which subsequently forms NDBA-d18.

-

Application: The

disulfide is used to spike rubber or pesticide matrices to determine the potential for nitrosamine formation during storage or processing.

Figure 2: Degradation pathway showing the formation of deuterated nitrosamine (NDBA-d18) from the disulfide precursor.

Analytical Protocol: LC-MS/MS Methodology

Objective: Quantification of Bis(N,N-dibutylamine)-N,N'-disulfide in rubber extracts or pesticide formulations.

Sample Preparation

-

Extraction: Weigh 1.0 g of sample. Add 10 mL Acetonitrile spiked with 50 ng/mL of This compound .

-

Sonication: Sonicate for 20 mins at

(Avoid heat to prevent degradation). -

Filtration: Filter through 0.22 µm PTFE filter.

Mass Spectrometry Parameters (MRM Mode)

The analysis relies on Electrospray Ionization (ESI) in Positive mode. The disulfide bond is relatively fragile, often yielding the amine cation as the primary fragment.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |

| Native ( | 321.2 | 130.2 | 15 | Cleavage of S-N bond to form Dibutylamine cation |

| Standard ( | 357.4 | 148.3 | 15 | Corresponding deuterated amine fragment |

Note: A "soft" ionization source temperature (300°C) is recommended to prevent in-source fragmentation of the disulfide bond before the quadrupole.

Handling & Stability Guidelines

The

-

Thermal Sensitivity: Store at -20°C . At room temperature, the compound may disproportionate or undergo sulfur extrusion to form the thio-ether (

) analog. -

Moisture Sensitivity: Hydrolysis yields Dibutylamine-d18 and Sulfur Dioxide (

). Handle in a glove box or under a dry nitrogen stream. -

Light Sensitivity: Protect from UV light to prevent homolytic cleavage of the disulfide bond.

References

-

Synthesis of Dithiodiamines: VulcanChem Technical Data. "Bis(dibutylamino)disulfide Production via Sulfur Monochloride Coupling." Link[2]

-

Agrochemical Applications: ChemicalBook. "Properties and Uses of this compound." Link

-

Nitrosamine Precursors in Rubber: National Institutes of Health (PubMed). "Rapid method for the detection and quantification of N-nitrosodibutylamine in rubber products." Link

-

Isotopic Standards Data: Santa Cruz Biotechnology. "Bis(N,N-dibutylamine)-N,N′-disulfide-d36 Product Analysis." Link[3]

-

General Disulfide Analysis: Thermo Fisher Scientific. "LC-MS/MS Method for Nitrosamine Impurities." Link

Sources

Technical Guide: Stable Isotope Labeled Rubber Accelerator Standards in Pharmaceutical E&L

Executive Summary

The Hidden Variable in Drug Safety: Rubber accelerators—essential for the vulcanization of elastomeric closures (stoppers, plungers, gaskets)—represent a critical class of Extractables and Leachables (E&L). Their migration into drug products poses dual risks: direct toxicity and, more critically, the formation of carcinogenic nitrosamines.

This guide addresses the analytical imperative of using Stable Isotope Labeled (SIL) Standards to validate the quantification of these trace impurities. By utilizing Isotope Dilution Mass Spectrometry (IDMS), researchers can eliminate the variability caused by matrix suppression and extraction inefficiencies, ensuring compliance with USP <1663>/<1664> and ISO 10993-18 .

Part 1: The Scientific Imperative

Why External Calibration Fails in E&L

In trace analysis (ppb/ppt levels), the sample matrix—whether a complex biologic formulation or a saline extract—drastically alters ionization efficiency in LC-MS/MS.

-

Matrix Suppression: Co-eluting compounds compete for charge in the electrospray ionization (ESI) source, often reducing the signal of the analyte by 20-80%.

-

Extraction Loss: Rubber accelerators like MBT (2-Mercaptobenzothiazole) or TMTD (Tetramethylthiuram disulfide) are hydrophobic. They can adsorb to glassware or precipitate during sample preparation.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) IDMS uses a SIL internal standard (IS) added before sample preparation. Because the IS is chemically identical to the analyte but distinct in mass, it experiences the exact same extraction losses and ionization suppression. The ratio of Analyte/IS remains constant, providing a self-validating quantification system.

Part 2: Strategic Selection of SIL Standards

Not all isotopes are created equal. As a Senior Application Scientist, I prioritize isotopic fidelity .

The "Scrambling" Trap (Deuterium Exchange)

Avoid standards where deuterium (

-

Bad Standard: N-deuterated Cyclohexylamine (

). The label is lost in solution. -

Gold Standard: Ring-deuterated or Carbon-13 labeled versions.

-

Example: For MBT , use MBT-

(deuterium on the benzene ring) or MBT-

-

Mass Shift Requirements

Ensure the mass shift ($ \Delta m $) is sufficient to avoid overlap with the natural isotopic envelope (M+1, M+2) of the native analyte.

-

Recommendation: A minimum shift of +3 Da is required for small molecules (<300 Da). For sulfur-rich accelerators (which have significant

natural abundance), a shift of +4 Da or +6 Da is safer to prevent "crosstalk."

Part 3: The Nitrosamine Connection (Critical for Pharma)

The most urgent application of accelerator standards is monitoring the degradation of vulcanizing agents into nitrosamines.

Mechanism: Accelerators like Thiurams (TMTD) and Dithiocarbamates (ZDEC) release secondary amines during vulcanization or sterilization. In the presence of nitrosating agents (NOx in air or nitrites in packaging), these form N-nitrosamines (e.g., NDMA, NDEA), which are part of the "Cohort of Concern" (mutagenic carcinogens).

Visualization: The Degradation Pathway

The following diagram illustrates the chemical causality from a rubber accelerator to a carcinogenic leachable.

Caption: Figure 1. Pathway showing the degradation of TMTD accelerator into the carcinogenic impurity NDMA.

Part 4: Analytical Protocol (Self-Validating System)

Method: LC-MS/MS (Triple Quadrupole) Mode: ESI Positive / MRM (Multiple Reaction Monitoring)

Step 1: Standard Preparation

-

Stock Solution: Dissolve native accelerator and SIL standard separately in MeOH to 1 mg/mL.

-

Internal Standard Spike: Dilute SIL stock to a fixed concentration (e.g., 100 ng/mL).

-

Spiking Rule: Add the IS spike to the sample before any extraction or filtration steps. This validates the recovery.

Step 2: MRM Transition Table

This table provides specific transitions for common accelerators and their SIL counterparts.

| Analyte | SIL Standard | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| MBT | -- | 168.0 | 96.0 | 30 | 25 |

| MBT- | 172.0 | 100.0 | 30 | 25 | |

| TMTD | -- | 241.0 | 88.0 | 25 | 15 |

| TMTD- | 253.0 | 100.0 | 25 | 15 | |

| CBS | -- | 265.0 | 125.0 | 35 | 20 |

| CBS- | 276.0 | 136.0 | 35 | 20 |

Step 3: Experimental Workflow

The following workflow ensures data integrity by integrating the SIL standard at the earliest possible point.

Caption: Figure 2. IDMS workflow. Spiking the SIL standard before extraction (Step 2) corrects for all subsequent losses.

Part 5: References

-

USP <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia. Link

-

USP <1664> Assessment of Drug Product Leachables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia. Link

-

ISO 10993-18:2020 Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process. International Organization for Standardization. Link

-

Teasdale, A. (2023). Nitrosamine Impurities in Pharmaceuticals: The Sourcing and Control of Nitrosamine Risks. Separation Science. Link

-

FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Link

Technical Monograph: Structure and Molecular Weight of Bis(N,N-dibutylamine)-N,N'-disulfide-d36

Executive Summary

Bis(N,N-dibutylamine)-N,N'-disulfide-d36 (Synonyms: N,N'-Dithiobis(dibutylamine)-d36, Bis(dibutylamino)disulfide-d36) is a fully deuterated organosulfur compound belonging to the class of dithiodiamines (

It serves as a critical Internal Standard (IS) in quantitative mass spectrometry for the analysis of sulfenamides, rubber vulcanization byproducts, and specific pesticide precursors (e.g., butylthiocarbamates). Its full deuteration (

Structural Characterization & Molecular Weight[1]

Chemical Structure

The molecule consists of two dibutylamine-d18 units linked by a central disulfide bond connecting the nitrogen atoms.

-

Chemical Formula:

-

Core Linkage:

(Dithioamine) -

Isotopic Labeling: All 36 hydrogen atoms on the four butyl chains are replaced with Deuterium (

or D).

Molecular Weight Analysis

The significant mass shift induced by 36 deuterium atoms (+36 Da relative to the non-labeled form) makes this compound an ideal mass spec standard.

| Parameter | Value | Calculation Logic |

| Molecular Formula | - | |

| Average Molecular Weight | 356.82 g/mol | |

| Monoisotopic Mass | 356.3642 Da | Based on |

| Non-Deuterated Analog | 320.60 g/mol | |

| Mass Shift ( | +36.22 Da | Shift due to |

Physicochemical Properties (Predicted)

-

Appearance: Pale yellow to colorless oil (similar to non-deuterated analog).

-

Solubility: Soluble in non-polar organic solvents (Hexane, DCM, Toluene); insoluble in water.

-

Stability: Sensitive to thermal degradation (>100°C) and reductive cleavage.

Synthesis & Production Logic

The synthesis of the d36 variant follows the industrial route for bis(dialkylamino)disulfides but utilizes isotopically labeled precursors.

Synthetic Pathway

The core reaction involves the coupling of Dibutylamine-d18 with Sulfur Monochloride (

Reagents:

-

Precursor: Dibutylamine-d18 (CAS: 1219803-73-2 for d18-amine).

-

Coupling Agent: Sulfur Monochloride (

).[1] -

Base: Triethylamine or NaOH (to neutralize HCl).

-

Solvent: Anhydrous Diethyl Ether or Hexane (inert atmosphere required).

Reaction Stoichiometry:

Process Flow Diagram (DOT)

Analytical Protocols (Self-Validating Systems)

Mass Spectrometry (LC-MS/MS)

This protocol confirms identity and isotopic purity. The

-

Ionization Source: ESI+ (Electrospray Ionization, Positive Mode).

-

Precursor Ion:

(approx). -

Key Transitions (MRM):

-

Quantifier:

(Cleavage of disulfide, loss of -

Qualifier:

(Loss of one dibutylamine-d18 group).

-

Fragmentation Logic Diagram:

NMR Validation

Nuclear Magnetic Resonance (NMR) provides a binary "Pass/Fail" check for isotopic purity.

-

1H NMR: Should be silent (no peaks). Any signal in the alkyl region (0.9 - 3.0 ppm) indicates incomplete deuteration (

or lower). -

13C NMR: Will show complex splitting patterns due to

coupling (triplets/quintets) and a slight isotope shift upfield compared to the non-deuterated standard.

Handling & Stability (Critical Control Points)

Researchers must adhere to these handling protocols to prevent disulfide scrambling (disproportionation), a common failure mode in dithioamine chemistry.

-

Thermal Sensitivity: Store at -20°C . The

bond energy is lower than -

Inert Atmosphere: Oxygen can oxidize the disulfide to thiosulfinates. Always store under Argon or Nitrogen.

-

Solvent Compatibility: Avoid protic solvents (methanol/water) for long-term storage, as they can promote hydrolysis back to the amine and sulfur oxides. Use Dichloromethane (DCM) or Toluene for stock solutions.

References

-

VulcanChem. (n.d.). Bis(dibutylamino)disulfide - Molecular Architecture and Synthesis. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Bis(N,N-dibutylamine)-N,N′-disulfide-d36 Product Sheet. Retrieved from

-

El Idrissi, A., et al. (2001).[2] "Bis(N,N-dibutylthiocarbamoyl) Disulfide and Related Compounds." Molecules, 6, M232.[2] (Context on Thiuram vs. Dithioamine synthesis). Retrieved from [2]

-

PubChem. (n.d.). Compound Summary: Bis(dibutylamino)disulfide (Non-deuterated). National Library of Medicine. Retrieved from

Sources

Difference between Bis(dibutylamino)disulfide and d36-labeled variant

Technical Whitepaper: Comparative Analysis of Bis(dibutylamino)disulfide and its d36-Isotopologue

Executive Summary

Bis(dibutylamino)disulfide (CAS 67271-09-4) is a critical intermediate in the synthesis of butylthiocarbamate insecticides and a functional accelerator in rubber vulcanization. Its detection in environmental matrices (soil, water) and biological samples is essential for regulatory compliance and toxicological monitoring.

This guide analyzes the technical distinctions between the native compound and its perdeuterated variant, Bis(d18-dibutylamino)disulfide (d36) . While chemically analogous, the d36 variant exhibits distinct mass spectrometric and chromatographic behaviors that render it the gold-standard Internal Standard (IS) for absolute quantification. This paper details the mechanistic basis for using the d36 variant to eliminate matrix effects and ionization suppression.

Part 1: Physicochemical Divergence

The fundamental difference lies in the isotopic substitution of all 36 protium (

Structural and Property Comparison

| Feature | Native Bis(dibutylamino)disulfide | d36-Bis(dibutylamino)disulfide | Impact on Analysis |

| Formula | Distinct molecular ion ( | ||

| Exact Mass | 320.2320 Da | 356.4570 Da | +36.225 Da shift prevents isotopic overlap. |

| C-H/C-D Bond | Lower bond dissociation energy | Higher bond dissociation energy (Primary KIE) | d36 is more resistant to oxidative degradation during storage. |

| Lipophilicity | Standard logP (~6.4) | Slightly lower logP | d36 elutes earlier on Reverse Phase LC. |

| Symmetry | Essential for consistent fragmentation. |

The Deuterium Isotope Effect in Chromatography

Contrary to the intuition that "heavier" molecules move slower, deuterated isotopologues often elute earlier than their non-labeled counterparts in Reverse Phase Liquid Chromatography (RP-LC). The C-D bond is shorter and has a smaller molar volume than the C-H bond, slightly reducing the interaction with the hydrophobic stationary phase (C18).

-

Implication: The d36 peak will likely appear 0.1–0.3 minutes before the native analyte. Integration windows must be adjusted to account for this shift to avoid missing the IS peak.

Part 2: Mass Spectrometry Dynamics & Fragmentation

The utility of the d36 variant is defined by its behavior in Triple Quadrupole (QqQ) MS/MS systems.

Fragmentation Logic

Both molecules undergo reductive cleavage at the disulfide (

-

Native Precursor (

321): Fragments to Dibutylammonium ion ( -

d36 Precursor (

357): Fragments to d18-Dibutylammonium ion (

Pathway Visualization

Figure 1: Comparative fragmentation pathways showing the consistent +18 Da shift per half-molecule, ensuring zero cross-talk in MRM transitions.

Part 3: Synthesis & Stability Considerations

Synthesis Route

The d36 variant is synthesized via the reaction of d18-di-n-butylamine with sulfur monochloride (

-

Precursor: Perdeuterated Butylamine (

) is alkylated to form d18-Dibutylamine. -

Coupling:

.

Disulfide Exchange (Critical Risk)

Disulfides are prone to "scrambling" in the presence of thiols or under high pH conditions.

-

Risk: If d36-IS is mixed with Native analyte in a high-pH solution, they may exchange halves, forming a d18-heterodimer (

339). -

Prevention: All extraction solvents must be slightly acidic (0.1% Formic Acid) to protonate the nitrogens and stabilize the disulfide bond. Avoid free thiols (e.g., mercaptoethanol) in the sample prep.

Part 4: Experimental Protocol (Self-Validating IDMS)

Objective: Quantify Bis(dibutylamino)disulfide in soil/water using d36-IS.

Reagents

-

Analyte Stock: Native Bis(dibutylamino)disulfide (1 mg/mL in Acetonitrile).

-

IS Stock: d36-Bis(dibutylamino)disulfide (100 µg/mL in Acetonitrile).

-

Extraction Buffer: 80:20 Acetonitrile:Water + 0.1% Formic Acid (Acidic pH prevents scrambling).

Workflow

-

Spiking (The Normalization Step):

-

To 1.0 mL of sample, add 20 µL of IS Stock .

-

Validation Check: Final IS concentration should be ~2 µg/mL.

-

-

Extraction:

-

Add 3 mL Extraction Buffer. Vortex 30s. Sonication 5 min.

-

Centrifuge at 4000g for 10 min.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

MRM Transitions Table

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role |

| Native | 321.2 | 130.1 | 15 | Quantifier |

| Native | 321.2 | 162.1 | 10 | Qualifier |

| d36-IS | 357.4 | 148.2 | 15 | IS Quantifier |

Workflow Diagram

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow highlighting the critical acidic extraction step to maintain disulfide integrity.

References

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Bis(dialkylamino)disulfide Fragmentation Patterns. Retrieved from [Link]

Sources

Methodological & Application

HPLC separation conditions for Bis(dibutylamino)disulfide-d36

Application Note: High-Resolution LC-MS/MS Separation & Quantification of Bis(dibutylamino)disulfide-d36

Executive Summary & Analyte Profile

Objective: To establish a robust, self-validating HPLC/LC-MS protocol for the separation and quantification of Bis(dibutylamino)disulfide-d36 (Internal Standard) and its non-deuterated analog. This compound is a critical internal standard used in the trace analysis of rubber accelerators (thiurams/dithiodiamines) and pesticide intermediates.

Technical Challenge: The analyte is highly lipophilic (LogP > 6) and lacks strong UV chromophores. Standard reverse-phase methods often suffer from poor solubility, significant carryover, and peak broadening. Furthermore, the "d36" isotopologue (fully deuterated butyl chains) exhibits a chromatographic isotope effect, eluting slightly earlier than the native compound, which must be accounted for in integration windows.

Analyte Physicochemical Table

| Property | Bis(dibutylamino)disulfide (Native) | Bis(dibutylamino)disulfide-d36 (IS) |

| CAS No. | 67271-09-4 | N/A (Custom Synthesis) |

| Formula | ||

| MW | 320.6 g/mol | ~356.8 g/mol (+36 Da) |

| LogP (Calc) | ~6.4 (High Lipophilicity) | ~6.3 (Slightly lower due to C-D bonds) |

| pKa | ~3.5 (Weakly Basic) | ~3.5 |

| Solubility | Hexane, Toluene, ACN | Hexane, Toluene, ACN |

Method Development Strategy (The "Why")

Stationary Phase Selection: Hydrophobic Retention

Given the LogP of ~6.4, this molecule interacts strongly with C18 chains.

-

Recommendation: Use a C18 column with high carbon load (e.g., >15%) for stability, or a C8 column if the retention on C18 is excessive (>20 mins).

-

Pore Size: Standard 100 Å is sufficient as the molecule is small (<500 Da).

-

Geometry: A shorter column (50mm or 100mm) is preferred to reduce run time and solvent consumption, as retention is driven by the mobile phase strength.

Mobile Phase & pH Control

-

Organic Modifier: Acetonitrile (ACN) is superior to Methanol here. ACN has a higher elution strength, which is necessary to elute this "sticky" compound.

-

Buffer/Additive: 0.1% Formic Acid .

-

Reason 1 (MS): Protonates the amine nitrogens (

) to form -

Reason 2 (Peak Shape): Prevents silanol interactions by keeping the pH acidic (~2.7), ensuring sharp peaks.

-

The Deuterium Isotope Effect

In Reverse Phase Chromatography (RPC), C-D bonds are slightly less lipophilic than C-H bonds because the C-D bond is shorter and has a smaller molar volume.

-

Observation: Bis(dibutylamino)disulfide-d36 will elute 0.1 – 0.3 minutes earlier than the native non-deuterated target.

-

Action: Do not rely solely on the retention time of the native standard to identify the IS. Ensure MRM windows cover both elutions.

Detailed Experimental Protocol

Liquid Chromatography Conditions

| Parameter | Setting | Notes |

| System | UHPLC or HPLC (Binary Pump) | Low dead volume preferred. |

| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) | Alternatively: Agilent Zorbax Eclipse Plus C18. |

| Mobile Phase A | Water + 0.1% Formic Acid | LC-MS Grade. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | LC-MS Grade. |

| Flow Rate | 0.4 mL/min | Optimized for ESI ionization efficiency. |

| Temp | 40°C | Elevated temp improves mass transfer/peak shape. |

| Injection Vol | 1 - 5 µL | Keep low to prevent solvent effects. |

| Needle Wash | 50:50 ACN:IPA (Isopropanol) | CRITICAL: IPA is required to remove lipophilic carryover. |

Gradient Program

Rationale: A steep ramp to high organic is required to elute the compound, followed by a "sawtooth" wash to clean the column.

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 50% | Initial Hold (Focusing) |

| 1.00 | 50% | End of Loading |

| 6.00 | 95% | Elution Gradient |

| 8.00 | 95% | Column Wash (Remove lipids) |

| 8.10 | 50% | Return to Initial |

| 10.00 | 50% | Re-equilibration |

Mass Spectrometry (MS/MS) Settings

-

Source: ESI Positive (

) -

Scan Mode: MRM (Multiple Reaction Monitoring)

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Native | 321.3 ( | 130.2 (Dibutylamine frag) | 20 | Quantifier |

| Native | 321.3 | 57.1 (Butyl frag) | 35 | Qualifier |

| d36-IS | 357.5 ( | 148.3 (d18-Dibutylamine) | 20 | Internal Std |

Sample Preparation Workflow

Due to the extreme hydrophobicity, do not dissolve the neat standard in 100% water . It will precipitate and adsorb to glass walls.

Figure 1: Sample Preparation Workflow ensuring solubility and matrix cleanup.

Troubleshooting & Validation Criteria

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Solubility mismatch | Ensure sample diluent matches initial mobile phase (50% ACN). |

| Carryover (>1%) | Adsorption to injector | Switch needle wash to 100% Isopropanol or 50:25:25 ACN:MeOH:IPA. |

| Retention Shift | Phase Dewetting | Do not run the column below 5% Organic. Keep >40% B if possible. |

| Low Sensitivity | Ion Suppression | Check for co-eluting matrix lipids. Improve LLE or use APCI source. |

Method Optimization Logic (Decision Tree)

Figure 2: Method Development Decision Tree for hydrophobic amines.

References

-

VulcanChem. (2023). Bis(dibutylamino)disulfide - Chemical Properties and CAS 67271-09-4. Retrieved from

-

BenchChem. (2025).[1] Assessing the Impact of Deuteration on Chromatographic Retention Time. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14710477: Bis(dibutylamino)disulfide. Retrieved from

-

Dolan, J. W. (2010). LCGC North America: Temperature Selectivity in Reversed-Phase LC. LCGC North America, 28(4). Retrieved from

-

Sigma-Aldrich. (2023). HPLC Method Development Guide for Hydrophobic Bases. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Correcting Matrix Effects in Rubber Analysis with Deuterated Internal Standards

Welcome to the technical support center for the analysis of rubber compounds using deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for correcting matrix effects in rubber analysis, particularly with the use of d36 internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of rubber analysis?

A1: In rubber analysis, particularly with techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), the "matrix" refers to all the components of the rubber sample other than the specific analyte of interest. This can include the polymer backbone, fillers (like carbon black and silica), plasticizers, antioxidants, and other additives.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This can result in inaccurate quantification of the analyte.

Q2: How do deuterated internal standards help in correcting for matrix effects?

A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] Since the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[3] By adding a known amount of the deuterated standard to the sample before analysis, it acts as an internal reference. Any variations in the analytical process, including matrix effects, will affect both the analyte and the internal standard to a similar degree. The ratio of the analyte signal to the internal standard signal is then used for quantification, which normalizes for these fluctuations and leads to more accurate and precise results.[2][4]

Q3: What are "d36 internal standards" and are they suitable for rubber analysis?

A3: The term "d36" in the context of deuterated internal standards is not a standard nomenclature and can be ambiguous. It likely refers to a deuterated molecule containing 36 deuterium atoms. While a specific "d36" standard for rubber analysis is not commonly cited, a highly deuterated alkane like docosane-d46 (C22D46) can be a suitable internal standard for Py-GC/MS analysis of rubber.[5][6][7] Although not structurally identical to rubber polymers, its high thermal stability and distinct mass-to-charge ratio make it a useful internal standard, especially when a deuterated polymer analog is unavailable or cost-prohibitive.

Q4: What are the ideal characteristics of an internal standard for rubber analysis?

A4: An ideal internal standard for rubber analysis should:

-

Be chemically similar to the analyte of interest. For polymer analysis, a deuterated version of the polymer itself (e.g., deuterated polyisoprene) is often the best choice.[4]

-

Not be naturally present in the sample.

-

Elute at a similar retention time to the analyte without co-eluting with other interfering compounds.[8]

-

Exhibit similar ionization efficiency to the analyte.

-

Be of high purity and isotopically stable.[9]

Q5: When should I add the internal standard to my sample?

A5: The internal standard should be added as early as possible in the sample preparation process.[8][10] This ensures that it experiences the same potential for loss or variation as the analyte during all subsequent steps, including extraction, derivatization, and injection.

Troubleshooting Guide

Issue 1: Poor Reproducibility of the Internal Standard Peak Area

Symptom: You observe significant variation in the peak area of your d36 internal standard across replicate injections of the same sample.

Potential Causes:

-

Inconsistent Injection Volume: Issues with the autosampler, such as air bubbles in the syringe or a worn-out syringe, can lead to variable injection volumes.

-

Sample Heterogeneity: If the internal standard is not homogeneously mixed with the rubber sample, the amount introduced into the pyrolyzer can vary.

-

Pyrolysis Inconsistency: Variations in the pyrolysis temperature or duration can affect the fragmentation of the internal standard, leading to inconsistent peak areas.

-

Leaks in the GC System: Leaks in the injection port, septum, or column fittings can cause sample loss and poor reproducibility.

Diagnostic Steps & Solutions:

-

Verify Autosampler Performance:

-

Protocol: Perform a series of blank injections to check for carryover. Then, inject a known standard multiple times and check the relative standard deviation (RSD) of the peak area.

-

Causality: A high RSD suggests a problem with the autosampler. Inspect the syringe for air bubbles and replace it if necessary.

-

-

Ensure Homogeneous Sample-Internal Standard Mixture:

-

Protocol: If adding the internal standard as a solution, ensure the solvent fully wets the rubber sample and is then completely evaporated before pyrolysis. For solid internal standards, cryogenic milling of the rubber and internal standard together can improve homogeneity.

-

Causality: A uniform mixture ensures that a representative portion of the sample, including the internal standard, is pyrolyzed in each run.

-

-

Check Pyrolyzer and GC System for Leaks:

-

Protocol: Use an electronic leak detector to check for leaks at the septum, column connections, and other fittings.

-

Causality: A leak-free system is crucial for quantitative analysis, as leaks can lead to sample loss and atmospheric contamination.

-

Issue 2: Inconsistent Analyte-to-Internal Standard Ratio

Symptom: The ratio of the analyte peak area to the internal standard peak area is not consistent across replicate analyses or a calibration curve.

Potential Causes:

-

Differential Matrix Effects: The analyte and the internal standard may be experiencing different degrees of ion suppression or enhancement.[2] This can happen if they do not co-elute perfectly or if the matrix affects their ionization differently.

-

Chromatographic Shift: The deuterated internal standard may have a slightly different retention time than the analyte.[2] If the matrix effect is not uniform across the peak elution window, this can lead to inconsistent ratios.

-

Non-linear Detector Response: The detector response may not be linear across the concentration range of the analyte or the internal standard.

Diagnostic Steps & Solutions:

-

Evaluate Matrix Effects:

-

Protocol: Prepare three sets of samples:

-

Set A (Neat Solution): Analyte and internal standard in a clean solvent.

-

Set B (Post-Extraction Spike): A blank rubber matrix extract spiked with the analyte and internal standard.

-

Set C (Pre-Extraction Spike): A blank rubber matrix spiked with the analyte and internal standard before extraction and pyrolysis.

-

-

Data Analysis: Compare the analyte/internal standard ratio across the three sets. A significant difference indicates that the internal standard is not fully compensating for matrix effects.

-

Causality: This experiment helps to isolate and quantify the extent of the matrix effect.

-

-

Optimize Chromatography to Minimize Retention Time Shifts:

-

Protocol: Adjust the GC oven temperature program to ensure the analyte and internal standard peaks are sharp and as close as possible without co-eluting with interferences.

-

Causality: Co-elution of the analyte and internal standard ensures they are subjected to the same matrix effects at the same time.

-

-

Verify Detector Linearity:

-

Protocol: Prepare a calibration curve with a wide range of concentrations for both the analyte and the internal standard.

-

Causality: A linear response is essential for accurate quantification. If the detector is saturated, the response will become non-linear.

-

Issue 3: Chemical Interference with the Internal Standard

Symptom: You observe a peak at the same mass-to-charge ratio as your d36 internal standard in a blank rubber sample (without added internal standard).

Potential Causes:

-

Co-eluting Isobaric Interference: A compound in the rubber matrix may have the same nominal mass as the internal standard and elute at the same retention time.

-

Contamination: The GC system, syringe, or solvents may be contaminated with a compound that has a similar mass to the internal standard.

Diagnostic Steps & Solutions:

-

Analyze a Blank Matrix:

-

Protocol: Pyrolyze a blank rubber sample without the internal standard and look for any peaks at the m/z of the internal standard.

-

Causality: This will confirm if the interference is coming from the rubber matrix itself.

-

-

Improve Chromatographic Resolution:

-

Protocol: Modify the GC oven temperature program or use a longer GC column to try and separate the interfering peak from the internal standard.

-

Causality: Better chromatographic separation can resolve co-eluting peaks.

-

-

Use High-Resolution Mass Spectrometry (HRMS):

-

Protocol: If available, use a high-resolution mass spectrometer to differentiate between the internal standard and the interfering compound based on their exact masses.

-

Causality: HRMS provides much higher mass accuracy, allowing for the separation of isobaric compounds.

-

Experimental Protocols & Data Presentation

Protocol: Sample Preparation for Py-GC/MS with a d36-Alkane Internal Standard

-

Sample Preparation: Cryogenically mill the rubber sample to a fine powder.

-

Internal Standard Spiking: Prepare a stock solution of docosane-d46 in a volatile solvent (e.g., hexane) at a known concentration.

-

Spiking: Add a precise volume of the internal standard solution to a known mass of the powdered rubber sample.

-

Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen, ensuring the internal standard is evenly distributed on the rubber particles.

-

Pyrolysis: Place a small, accurately weighed amount of the spiked rubber powder into a pyrolysis cup for Py-GC/MS analysis.

Data Presentation: Example Py-GC/MS Parameters

| Parameter | Setting |

| Pyrolyzer Temperature | 700°C |

| GC Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 50°C (2 min hold), then 10°C/min to 300°C (10 min hold) |

| MS Ion Source Temp. | 230°C |

| MS Quadrupole Temp. | 150°C |

| Monitored Ions (Example) | Analyte-specific ions, Docosane-d46 (e.g., m/z 66, 80) |

Visualizations

Workflow for Correcting Matrix Effects

Caption: Workflow for correcting matrix effects using an internal standard.

Logical Relationship of Troubleshooting Steps

Caption: Logical flow for troubleshooting common internal standard issues.

References

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CAS 260411-88-9: Docosane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,… [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. youtube.com [youtube.com]

Troubleshooting deuterium exchange in Bis(N,N-dibutylamine)-N,N'-disulfide-d36

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Bis(N,N-dibutylamine)-N,N'-disulfide-d36. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during experimental use. Our approach is to explain the causality behind experimental phenomena, ensuring you can not only solve problems but also prevent them.

Core Principles: Understanding the Molecule and its Environment

This compound is a deuterated molecule featuring two key structural components: a disulfide (-S-S-) bond and fully deuterated butyl chains (d36). Understanding the chemistry of these two features is paramount for successful experimentation.

-

The Disulfide Bond: This covalent bond is the reactive center of the molecule. While essential for linking the two dibutylamine moieties, it is susceptible to cleavage under specific chemical conditions. Disulfide bonds can be reduced by thiols or phosphines and can become unstable at alkaline pH.[1][2][3] Their stability is crucial for maintaining the integrity of the parent molecule.

-

The Deuterated Butyl Chains (d36): The 36 deuterium atoms provide a stable isotopic label. The carbon-deuterium (C-D) bonds are significantly stronger than carbon-hydrogen (C-H) bonds and are not expected to exchange with protons from solvents under standard analytical conditions.[4] Apparent loss of deuterium almost always points to an analytical artifact or degradation, not chemical exchange. The long alkyl chains also render the molecule highly hydrophobic, which has significant implications for its solubility and handling.[5][6]

This guide will address issues stemming from the interplay of these features with your experimental workflow.

Troubleshooting Guide

This section is structured to address specific problems you may be observing in your mass spectrometry data.

Question 1: Why am I observing signals corresponding to the cleavage of the disulfide bond?

Observing species at roughly half the parent mass (e.g., the N,N-dibutylamine-d18 thiol) indicates that the disulfide bond is being broken. This is a common issue rooted in the chemical environment of the molecule.

Causality: Disulfide bonds are redox-sensitive. They can be cleaved via reduction, which breaks the -S-S- bond to form two thiol (-SH) groups. This process is highly dependent on pH and the presence of reducing agents.[7][8] Thiol-disulfide exchange, a reaction where a free thiol attacks the disulfide bond, is also favored at pH values approaching or exceeding the pKa of the attacking thiol (typically pH > 7).[3]

Systematic Troubleshooting:

-

Check for Reducing Agents: The most common cause is contamination with reducing agents.

-

Action: Ensure that no Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME) is present in your buffers, vials, or autosampler wash solutions. TCEP is a common additive in proteomics workflows to maintain protein stability and can be a hidden source of reduction.[9][10]

-

Validation: Prepare a fresh sample in a buffer known to be free of any reducing agents. Use new, sealed solvent bottles if necessary.

-

-

Verify Buffer pH: Disulfide bonds can degrade under alkaline conditions.

-

Action: Measure the pH of all your solutions. Disulfide stability is generally highest at a slightly acidic pH (e.g., pH 3-6).[2]

-

Validation: Prepare your sample in a buffer with a confirmed pH of 6.0 or below and re-analyze.

-

-

Evaluate Sample Matrix Complexity: If your sample is in a complex biological matrix (e.g., cell lysate, plasma), endogenous thiols like glutathione can reduce the disulfide bond.

-

Action: Consider a sample cleanup step (e.g., solid-phase extraction) to remove small molecule interferents. Alternatively, add a thiol-scavenging agent like N-ethylmaleimide (NEM) to the matrix before introducing your target molecule.

-

-

Assess In-Source Reduction: High energies in the mass spectrometer's source can sometimes induce fragmentation.

-

Action: Reduce the source temperature and other energy settings (e.g., cone voltage, fragmentor voltage) to the lowest levels compatible with good signal intensity.

-

Validation: Inject a control sample under both high-energy and low-energy source conditions to see if the degree of cleavage changes.

-

Troubleshooting Workflow: Disulfide Bond Cleavage

Here is a logical workflow to diagnose the root cause of disulfide cleavage.

Caption: Troubleshooting decision tree for disulfide bond cleavage.

Question 2: Why is my signal intensity low, variable, or showing poor peak shape?

These issues often stem from the physicochemical properties of the molecule, specifically its high hydrophobicity.

Causality: this compound lacks easily ionizable groups and has large, nonpolar alkyl chains. This makes it poorly soluble in highly aqueous solutions and prone to adsorbing onto surfaces.[5] Hydrophobic compounds can stick to plastic vials, pipette tips, and LC system components, leading to sample loss, carryover, and poor chromatographic performance.[6][11]

Systematic Troubleshooting:

-

Optimize Solvent Composition:

-

Action: Increase the percentage of organic solvent (e.g., acetonitrile, methanol, isopropanol) in your sample diluent and your LC mobile phase starting conditions. The molecule is virtually insoluble in pure water.

-

Validation: Prepare serial dilutions in a range of solvent compositions (e.g., 50:50, 20:80, 10:90 water:acetonitrile) to find the optimal solvent for signal intensity and solubility.

-

-

Check for Sample Precipitation:

-

Action: Visually inspect your sample for any cloudiness or precipitate after preparation, especially if you are diluting a stock solution in a more aqueous buffer.

-

Validation: Centrifuge the sample and analyze the supernatant. A significant drop in signal confirms that the compound is crashing out of solution.

-

-

Address Non-Specific Adsorption:

-

Action: Use low-adsorption autosampler vials (e.g., silanized glass or specific polymer vials). Avoid polystyrene plastics, which are known to bind hydrophobic molecules.

-

Validation: Prepare identical samples in a standard polypropylene vial and a low-adsorption vial. Compare the signal intensity and reproducibility.

-

-

Improve Chromatography:

-

Action: Ensure your LC gradient starts with a sufficient percentage of organic solvent to prevent the compound from precipitating on the column head. Use a robust reversed-phase column (e.g., C8 or C18) suitable for hydrophobic small molecules.

-

Validation: Perform flow-injection analysis (i.e., inject the sample without a column) to determine the maximum possible signal. If the signal is much higher than with the column, your chromatography is the source of the loss.

-

Question 3: Why am I observing a mass shift corresponding to the loss of one or more deuterium atoms?

While true chemical back-exchange of C-D bonds is highly unlikely under typical analytical conditions, observing masses that suggest D-to-H exchange can occur due to analytical artifacts.[4][12]

Causality: The isotopic cluster of a deuterated compound is complex. The software algorithm that calculates the monoisotopic mass might misinterpret the cluster, especially at low signal-to-noise. Furthermore, in-source fragmentation could potentially cleave a C-D bond, although this is less common than disulfide cleavage.

Systematic Troubleshooting:

-

Manually Inspect the Isotopic Profile:

-

Action: Do not rely solely on the deconvoluted mass reported by the software. Manually view the raw mass spectrum for your compound's isotopic envelope. Compare it to a theoretically generated isotopic distribution for the d36 species.

-

Validation: Ensure your mass spectrometer is properly calibrated. A well-calibrated instrument is essential for accurate mass assignment.

-

-

Rule Out Contamination:

-

Action: Verify that your signal is not from an overlapping, co-eluting species. Check that you do not have a non-deuterated version of the compound contaminating your sample.

-

Validation: Analyze a "blank" injection (solvent only) to check for background ions at the masses of interest.

-

-

Minimize In-Source Fragmentation:

-

Action: As with disulfide cleavage, reduce MS source energy settings. High energies can sometimes induce fragmentation of the butyl chains.

-

Validation: Compare spectra acquired at high and low source energies to see if the apparent "loss" of deuterium is energy-dependent.

-

Frequently Asked Questions (FAQs)

-

Q: What is the exact monoisotopic mass of this compound?

-

A: The molecular formula is C₁₆D₃₆N₂S₂. The calculated monoisotopic mass is approximately 356.4485 Da . Always refer to the lot-specific certificate of analysis for precise values.[13]

-

-

Q: What are the recommended storage and handling conditions?

-

A: Store the compound as a solid or a stock solution in a tightly sealed container, protected from light, at the temperature recommended on the vial (typically 2-8°C or -20°C).[14] Given its hydrophobicity, stock solutions should be prepared in a high-purity organic solvent like acetonitrile or methanol.

-

-

Q: Can this molecule be used as an internal standard in protein HDX-MS experiments?

-

A: While it is a deuterated molecule, its utility as an internal standard for protein HDX-MS is limited. Protein HDX-MS measures the exchange of labile amide backbone protons.[15][16] This compound has no such exchangeable protons. It could potentially serve as a retention time marker or an indicator of instrument performance stability, but it does not control for the critical factors of back-exchange that affect the protein analytes themselves.[12]

-

Experimental Protocols

Protocol 1: Standard Sample Preparation for LC-MS Analysis

This protocol is designed to minimize common issues like precipitation and disulfide cleavage.

-

Prepare Stock Solution: Dissolve the solid this compound in 100% HPLC-grade acetonitrile to a concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

-

Prepare Working Solutions: Dilute the stock solution to the desired final concentration using a diluent containing at least 50% organic solvent (e.g., 50:50 acetonitrile:water). Critical Step: Add the aqueous portion slowly to the organic portion while vortexing to prevent precipitation.

-

Select Appropriate Vials: Transfer the final sample to a low-adsorption autosampler vial.

-

Set LC Conditions: Use a reversed-phase C18 column. The initial mobile phase conditions should contain a percentage of organic solvent equal to or greater than your sample diluent to prevent on-column precipitation.

-

Set MS Conditions: Start with gentle source conditions (low temperature, low cone/fragmentor voltage) to minimize in-source decay.

-

Include a Control: Prepare a "solvent blank" using the same diluent as your sample to run between injections to check for carryover.

Protocol 2: Assessing Disulfide Bond Stability

Use this protocol to test if your experimental buffer is causing disulfide cleavage.

-

Prepare Test Buffers: Prepare your experimental buffer at the desired pH. As a control, prepare a known stable buffer (e.g., 10 mM Ammonium Acetate, pH 5.0).

-

Incubate Sample: Add a small aliquot of your compound's organic stock solution to each buffer to achieve your final working concentration.

-

Time Course Analysis: Immediately after mixing (t=0), inject an aliquot of each sample onto the LC-MS.

-

Incubate and Re-analyze: Let the remaining samples incubate at your experimental temperature (e.g., room temperature, 37°C). Inject additional aliquots at various time points (e.g., 1 hr, 4 hr, 24 hr).

-

Analyze Data: For each time point, quantify the peak area of the intact parent molecule (m/z ~356.4) and the cleaved thiol product (m/z ~179.2). A decrease in the parent area with a corresponding increase in the product area indicates instability in that buffer.

Data Summary Table for Stability Assessment

| Buffer Condition | Time Point | Intact Molecule Peak Area | Cleaved Product Peak Area | % Cleavage |

| pH 5.0 Control | 0 hr | 1,000,000 | < 1,000 | ~0% |

| pH 5.0 Control | 24 hr | 995,000 | < 1,000 | ~0% |

| Test Buffer pH 8.5 | 0 hr | 980,000 | 15,000 | ~1.5% |

| Test Buffer pH 8.5 | 24 hr | 450,000 | 520,000 | ~54% |

General LC-MS Workflow Diagram

Caption: General workflow for sample preparation and LC-MS analysis.

References

-

Zhu, S., et al. (2010). Simultaneous Reduction and Digestion of Proteins with Disulfide Bonds for Hydrogen/Deuterium Exchange Monitored by Mass Spectrometry. Analytical Chemistry, 82(6), 2569–2575. Available from: [Link]

-

Wei, H., et al. (2010). Simultaneous reduction and digestion of proteins with disulfide bonds for hydrogen/deuterium exchange monitored by mass spectrometry. PubMed. Available from: [Link]

-

MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. MetwareBio. Available from: [Link]

-

Jørgensen, T. J., et al. (2014). Electrochemical reduction of disulfide-containing proteins for hydrogen/deuterium exchange monitored by mass spectrometry. PubMed. Available from: [Link]

-

Jørgensen, T. J., et al. (2013). Electrochemical Reduction of Disulfide-Containing Proteins for Hydrogen/Deuterium Exchange Monitored by Mass Spectrometry. Analytical Chemistry, 86(1), 465–471. Available from: [Link]

-

Kaltashov, I. A., & Eyles, S. J. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Available from: [Link]

-

Konermann, L., et al. (2020). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Molecules, 25(22), 5327. Available from: [Link]

-

Iacob, R. E., et al. (2013). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Journal of the American Society for Mass Spectrometry, 24(8), 1161–1164. Available from: [Link]

-

Wales, T. E., et al. (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry, 34(1), 108–115. Available from: [Link]

-

Wikipedia. (2023). Hydrogen–deuterium exchange. In Wikipedia. Available from: [Link]

-

Ghafourian, T., & De Vito, V. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. PubMed. Available from: [Link]

-

Kim, J., & Borchardt, R. T. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). Journal of Pharmaceutical Sciences, 95(10), 2179–2189. Available from: [Link]

-

Różalska, S., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. Available from: [Link]

-

Anfinsen, C. B. (n.d.). Role of Disulfide Bonds in Peptide and Protein Conformation. Science. Available from: [Link]

-

Garcia-Manyes, S., et al. (2010). The influence of disulfide bonds on the mechanical stability of proteins is context dependent. Biophysical Journal, 98(3), 469–478. Available from: [Link]

-

Mtoz Biolabs. (n.d.). Hydrogen Deuterium Exchange Mass Spectrometry, HDX MS Service. Mtoz Biolabs. Available from: [Link]

-

Wikipedia. (2023). Disulfide. In Wikipedia. Available from: [Link]

-

BPMSF. (n.d.). HDXMS - Biomolecular/Proteomics Mass Spectrometry Facility. University of California, Berkeley. Available from: [Link]

-

Demmers, J. A., et al. (2002). Hydrogen/Deuterium Exchange of Hydrophobic Peptides in Model Membranes by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 13(11), 1331–1339. Available from: [Link]

-

ResearchGate. (n.d.). Hydrophobic Interaction in D2O Versus H2O. ResearchGate. Available from: [Link]

-

Marcsisin, S. R., & Engen, J. R. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(17), 10555–10604. Available from: [Link]

-

Novatia. (n.d.). Understanding Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). Novatia. Available from: [Link]

-

Konermann, L., et al. (2020). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC. Available from: [Link]

-

D'Atri, V., et al. (2020). HDX-MS: An Analytical Tool to Capture Protein Motion in Action. Biomedicines, 8(7), 224. Available from: [Link]

-

Ghafourian, T., & De Vito, V. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. Available from: [Link]

-

Roy, A., & Udgaonkar, J. B. (2026). Solvent Isotope Effect on the Stability of a Heterodimeric Protein. bioRxiv. Available from: [Link]

-

Vahidi, S., & Konermann, L. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Available from: [Link]

-

The Audiopedia. (2024). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. YouTube. Available from: [Link]

-

Konermann, L. (2017). Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities. PMC. Available from: [Link]

-

Narang, D., et al. (2020). Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA. PMC. Available from: [Link]

-

Pharmaffiliates. (n.d.). Bis(dibutylamino)disulfide. Pharmaffiliates. Available from: [Link]

-

Wikipedia. (2023). Dibutylamine. In Wikipedia. Available from: [Link]

Sources

- 1. Simultaneous Reduction and Digestion of Proteins with Disulfide Bonds for Hydrogen/Deuterium Exchange Monitored by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disulfide - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical reduction of disulfide-containing proteins for hydrogen/deuterium exchange monitored by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. membranelab.huji.ac.il [membranelab.huji.ac.il]

- 12. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bis(N,N-dibutylamine)-N,N′-disulfide-d36 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. HDXMS [bpmsf.ucsd.edu]

- 16. creative-biolabs.com [creative-biolabs.com]

Technical Support Center: Improving Recovery Rates of Bis(dibutylamino)disulfide from Complex Matrices

Welcome to the technical support center for the analysis of Bis(dibutylamino)disulfide. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this molecule in complex biological, environmental, or industrial matrices. We understand the unique challenges presented by this analyte and have developed this resource to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions.

Introduction: The Challenge of Analyzing Bis(dibutylamino)disulfide

Bis(dibutylamino)disulfide is a symmetrical disulfide with a molecular formula of C16H36N2S2.[1][2] Its key structural features—a redox-active disulfide bond and bulky, non-polar dibutylamino groups—present a distinct set of analytical challenges.[1] Researchers often face difficulties related to analyte stability, poor extraction efficiency, and significant matrix effects during analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a systematic approach to overcoming these obstacles, ensuring accurate and reproducible quantification.

Section 1: Frequently Asked Questions (FAQs)

Q1: My recovery of Bis(dibutylamino)disulfide is consistently low. What are the most likely causes?

Low recovery is the most common issue. The primary causes are typically:

-

Analyte Instability: The central disulfide bond is susceptible to cleavage or exchange reactions (scrambling) in the presence of free thiols or reducing agents within the sample matrix, especially at neutral to basic pH.[3][4]

-

Inefficient Extraction: The molecule's high lipophilicity (estimated XLogP3 of 6.4) causes it to strongly associate with lipids, proteins, and other non-polar components of the matrix, making it difficult to partition into the extraction solvent.[5]

-

Irreversible Adsorption: The analyte can adsorb to container surfaces (e.g., glass or plastic) and analytical hardware.

Q2: What is "disulfide scrambling" and how can I prevent it during sample preparation?

Disulfide scrambling is a chemical reaction where a free thiol (containing an S-H group) in your sample attacks a sulfur atom in the disulfide bond of your analyte. This breaks the original bond and forms a new one, leading to the loss of your target molecule.[6] This process is accelerated at pH levels of 8 or higher, where thiols deprotonate to form highly reactive thiolate anions (S⁻).[6]

Prevention Strategies:

-

pH Control: Keep the sample pH below 6.5 during all preparation steps. Acidifying the sample immediately after collection can inhibit scrambling.[6]

-

Thiol Alkylation: "Cap" any reactive free thiols in the matrix by adding an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) to your sample as early as possible. This neutralizes the species that cause scrambling.[4]

Q3: What type of analytical column is best suited for Bis(dibutylamino)disulfide?

Given its non-polar nature, a Reversed-Phase (RP) C18 column is the standard and most effective choice for chromatographic separation. A column with high carbon load and end-capping will provide the necessary retention and good peak shape. For very complex matrices, a C30 column may offer enhanced selectivity for lipophilic compounds.

Q4: How do I know if matrix effects are impacting my LC-MS/MS quantification?

Matrix effects occur when other components in your sample extract co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement.[7][8]

To diagnose this, perform a post-extraction spike experiment :

-

Analyze a pure standard of your analyte in a clean solvent.

-

Analyze a blank matrix extract that has been spiked with the analyte after the extraction process.

-

If the peak area in the spiked matrix extract is significantly different (e.g., <80% or >120%) from the peak area in the clean solvent, you are experiencing matrix effects.[9]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental problems.

Problem 1: Low or No Analyte Recovery

This is a critical issue that can stem from multiple stages of the workflow. The following decision tree and table will guide you through a systematic troubleshooting process.

Caption: Troubleshooting Decision Tree for Low Recovery.

Table 1: Detailed Troubleshooting Steps for Low Analyte Recovery

| Potential Cause | Recommended Action & Explanation |

|---|---|

| Analyte Degradation | Action: Immediately after collection, acidify the sample to pH ~6.0 with formic or acetic acid and add an alkylating agent (e.g., N-ethylmaleimide). Store at -80°C. Causality: Acidification prevents the deprotonation of free thiols to reactive thiolates, and alkylation permanently blocks them, thus preserving the disulfide bond.[6] |

| Inefficient LLE | Action: Use a highly non-polar solvent like hexane or methyl tert-butyl ether (MTBE). For matrices high in lipids, perform a protein precipitation with cold acetonitrile first, then extract the supernatant. Causality: The analyte's high LogP means it will preferentially partition into a non-polar solvent. Pre-precipitating proteins reduces emulsions and removes a major binding component. |

| Inefficient SPE | Action: Use a reversed-phase (C18) SPE cartridge. Ensure the elution solvent is strong enough (e.g., acetonitrile or methanol, possibly with a small amount of a less polar solvent like dichloromethane). Causality: C18 sorbent retains the analyte via hydrophobic interactions. A strong organic solvent is required to break these interactions and elute the compound. |

| Ion Suppression | Action: Dilute the final extract 1:10 or 1:100 with the mobile phase. If recovery improves, ion suppression is likely. Develop a matrix-matched calibration curve for accurate quantification. Causality: Dilution reduces the concentration of interfering matrix components, lessening their competitive effect during ionization.[8] |

Problem 2: Poor Reproducibility (High %RSD)

High variability between replicates often points to inconsistent sample preparation or chromatographic issues.

| Potential Cause | Recommended Action & Explanation |

| Inconsistent Homogenization | Action: Ensure solid or semi-solid samples are completely homogenized before taking an aliquot for extraction. Use a bead beater or rotor-stator homogenizer for best results. Causality: The analyte may not be evenly distributed in the sample. Inconsistent homogenization leads to different starting concentrations in each replicate. |

| Variable Extraction Time/Vigour | Action: Standardize the vortexing/shaking time and speed for LLE. For SPE, ensure a consistent flow rate using a vacuum manifold. Causality: Extraction is a time-dependent equilibrium process. Variations will lead to different extraction efficiencies between samples. |

| Column Overloading | Action: Inject a smaller volume of the extract or dilute it further. Causality: Injecting too much matrix can overload the analytical column, leading to peak broadening, peak splitting, and retention time shifts, all of which degrade reproducibility. |

| Inconsistent pH Adjustment | Action: Use a calibrated pH meter for all pH adjustments rather than pH paper. Prepare buffers fresh. Causality: Small variations in pH can significantly impact analyte stability and extraction efficiency, introducing variability.[6] |

Section 3: Protocols and Methodologies

These protocols provide a starting point for method development. They should be optimized for your specific matrix.

Workflow for Sample Preparation and Extraction

Caption: General Sample Preparation Workflow.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is ideal for liquid matrices with high protein and lipid content.

-

Stabilization: To 100 µL of plasma in a 1.5 mL polypropylene tube, add 10 µL of 10% formic acid and 5 µL of 100 mM N-ethylmaleimide in methanol. Vortex briefly.

-

Internal Standard: Spike with an internal standard (if available).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a new tube. Add 900 µL of hexane. Vortex for 2 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Collection: Carefully transfer the upper hexane layer to a clean glass tube.

-

Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the residue in 100 µL of 90:10 Methanol/Water (v/v) for LC-MS analysis.

Table 2: Comparison of Common Extraction Techniques

| Technique | Pros | Cons | Best For |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | - High recovery for non-polar analytes. - Inexpensive. | - Can be labor-intensive. - Emulsion formation is common. - Can result in "dirtier" extracts.[10] | High-throughput screening; Matrices where analyte concentration is high. |

| Solid-Phase Extraction (SPE) | - Provides cleaner extracts.[10] - High selectivity and concentration factor. - Amenable to automation. | - Higher cost per sample. - Method development can be more complex. | Complex matrices like tissue or soil; When low limits of detection are required. |

| Matrix Solid-Phase Dispersion (MSPD) | - Streamlines extraction and cleanup into one step. - Requires small sample and solvent volumes.[11] | - Not suitable for all matrix types. - Requires careful optimization of the dispersant-sorbent ratio. | Solid and semi-solid samples like food or tissue.[11] |

Protocol 2: Recommended Starting LC-MS/MS Conditions

This method uses a standard C18 column and is a good starting point for most applications.

Table 3: LC-MS/MS Parameters

| Parameter | Recommended Setting |

|---|---|

| LC System | Standard HPLC or UHPLC |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Start at 70% B, ramp to 98% B over 5 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Key Transitions (MRM) | To be determined by direct infusion of a pure standard. Precursor ion will be [M+H]⁺. |

| Source Temperature | 350°C |

| Gas Flow | Optimize based on instrument manufacturer's recommendations. |

References

-

BioPharmaSpec. (n.d.). Dealing with the Challenges of Disulfide Bridge Analysis in Biopharmaceuticals. Retrieved from [Link]

-

Gompa, K., et al. (2017). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Challenges of Disulfide Bridge Analysis Free Thiols Products. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. Retrieved from [Link]

-

Frontiers Media. (n.d.). Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Retrieved from [Link]

-

Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 67271-09-4 | Product Name : Bis(dibutylamino)disulfide. Retrieved from [Link]

-

National Institutes of Health. (2020). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science. Retrieved from [Link]

-

LCGC International. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

-

LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

-

Stübner, N., et al. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Foods. Retrieved from [Link]

-

Cytiva. (2025). Troubleshooting protein recovery issues. Retrieved from [Link]

-

American Laboratory. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. Retrieved from [Link]

-

CORE. (n.d.). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Retrieved from [Link]

-

ProtiFi. (n.d.). Troubleshooting Tips. Retrieved from [Link]

-

PubMed. (2021). Antibody disulfide bond reduction and recovery during biopharmaceutical process development-A review. Biotechnology and Bioengineering. Retrieved from [Link]

-

Rapid Novor. (2025). Disulfide Bond Analysis LC-MS Service. Retrieved from [Link]

-

ResearchGate. (2017). Recovery of a protein with 10 disulfide bonds from Inclusion bodies?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]

-

Wiley Analytical Science. (2011). Journal Highlight: Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection. Retrieved from [Link]

-

ResearchGate. (2015). Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics. Retrieved from [Link]

-

MRC PPU. (n.d.). Robust analytical methods for bis(monoacylglycero)phosphate profiling in health and disease. Retrieved from [Link]

-

ResearchGate. (2006). Facile Preparation of Bis(thiocarbonyl)disulfides via Elimination. Retrieved from [Link]

-

MDPI. (2024). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples. Retrieved from [Link]

-

ChemRxiv. (2026). Enhanced Photodisplacement of Perylene Bisimides via Multi-Electron Extraction from CdSe Nanoplatelets. Retrieved from [Link]

-

RSC Publishing. (n.d.). In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape. Retrieved from [Link]

Sources

- 1. Bis(dibutylamino)disulfide (67271-09-4) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. echemi.com [echemi.com]

- 6. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples | MDPI [mdpi.com]

Reducing background noise in ESI mass spectra of disulfide compounds

Topic: Reducing Background Noise & Artifacts in ESI-MS of Disulfide Compounds Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your mass spectra for disulfide-bonded peptides or proteins are "noisy." In disulfide analysis, "noise" is rarely just random electronic fuzz. It is often chemical heterogeneity created during the experiment.

When you see a high background or unexpected peaks in disulfide mapping, you are usually witnessing one of three phenomena:

-

Disulfide Scrambling: The thiols are swapping partners before or during ionization.

-

In-Source Reduction/Fragmentation: The energy in the source is breaking the bonds you are trying to measure.

-

Electrochemical Artifacts: The ESI emitter is acting as an electrolytic cell, modifying your analytes.

This guide addresses these issues with mechanistic troubleshooting protocols.

Module 1: The "Ghost" Peaks (Disulfide Scrambling)